Benzoic Acid-d5 Ethyl Ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

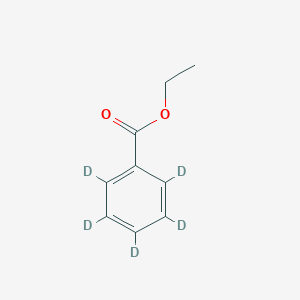

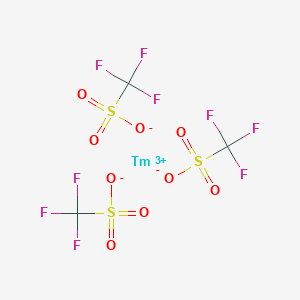

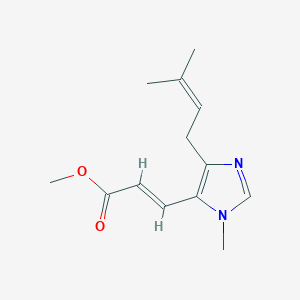

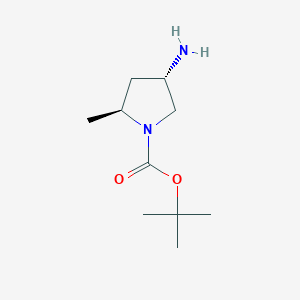

Benzoic acid ethyl ester is a compound that can be synthesized from benzoic acid and ethanol. It is a derivative of benzoic acid, where the hydrogen atoms have been replaced by deuterium (d5 indicates the presence of five deuterium atoms), and the carboxyl group is esterified with ethanol to form the ethyl ester .

Synthesis Analysis

The synthesis of benzoic acid ethyl ester involves the reaction of benzoic acid with ethanol. In one study, the synthesis was improved by using 4-dimethylaminopyridine as a catalyst and 1,3-dicyclohexyl carbodiimide as a dehydrating agent, with the reaction carried out by refluxing . Another approach for synthesizing related benzoic acid esters involves the use of ortho-aminobenzoic methyl ester as a starting material, catalyzed by aluminum chloride under solvent-free conditions .

Molecular Structure Analysis

The molecular structure of benzoic acid esters can be determined using various spectroscopic techniques such as NMR, mass spectrometry, and X-ray crystallography. For instance, the structure of a new benzoic acid ester was established using spectral data and confirmed by X-ray crystallography . Similarly, the crystal structures of N-para-ferrocenyl benzoyl amino acid ethyl esters were determined, providing insights into the molecular conformation and interactions .

Chemical Reactions Analysis

Benzoic acid esters can participate in various chemical reactions. For example, high pressure can facilitate the esterification of benzoic acid in methanol and ethanol solutions . The esterification process is a key reaction where the hydroxyl group of the carboxylic acid reacts with an alcohol, in this case, ethanol, to form the ester and water.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid esters are influenced by their molecular structure. The crystal packing and molecular conformation can be studied through single-crystal X-ray diffraction, which reveals specific interactions such as hydrogen bonding and π-π stacking that stabilize the crystal structure . The reactivity of these compounds can be predicted using DFT calculations, which indicate the presence of nucleophilic and electrophilic sites .

科学的研究の応用

Regulation of Gut Functions

Benzoic Acid, sharing structural similarities with Benzoic Acid-d5 Ethyl Ester, has been widely used as an antibacterial and antifungal preservative in foods and feeds. Studies have indicated its role in improving gut functions, including digestion, absorption, and barrier functions, through the regulation of enzyme activity, redox status, immunity, and microbiota. However, excess administration can damage gut health, highlighting the importance of dosage control in its application (Mao et al., 2019).

Pharmacokinetic Analysis

Research has also extended into the pharmacokinetic analysis of Benzoic Acid, providing insights into dietary exposures and interspecies uncertainty. Through the development of physiologically-based pharmacokinetic (PBPK) models for rats, guinea pigs, and humans, studies have offered a quantitative validation of benzoic acid metabolism, crucial for assessing dietary exposures to benzoates and related compounds (Hoffman & Hanneman, 2017).

Biocompatible Materials from Hyaluronan Esterification

On the materials science front, the esterification of hyaluronan, a process related to the chemical modifications seen in Benzoic Acid-d5 Ethyl Ester, has led to the development of a new class of semisynthetic, resorbable materials. These materials, including ethyl and benzyl hyaluronan esters, promise a range of clinical applications due to their varied biological properties, highlighting the potential of esterification processes in creating biocompatible materials (Campoccia et al., 1998).

Analysis in Food and Packaging

Additionally, studies on the analysis of phthalate esters in food and food packaging have shed light on the widespread use of such compounds, including Benzoic Acid-d5 Ethyl Ester derivatives, as plasticizers. This research emphasizes the importance of sample preparation and analytical methods in detecting and quantifying these compounds, crucial for understanding their impact on food safety and human health (Harunarashid et al., 2017).

Safety And Hazards

Benzoic Acid-d5 Ethyl Ester may cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure if inhaled . It is harmful if swallowed and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

将来の方向性

Recent studies have presented some bioactive modifications of benzocaine, a compound similar to Benzoic Acid-d5 Ethyl Ester, as leteprinim for the treatment of neurodegenerative disorders such as Alzheimer’s and Parkinson’s disease . This suggests potential future directions for the development of Benzoic Acid-d5 Ethyl Ester and its derivatives.

特性

IUPAC Name |

ethyl 2,3,4,5,6-pentadeuteriobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-11-9(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3/i3D,4D,5D,6D,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTZQAGJQAFMTAQ-DKFMXDSJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)OCC)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic Acid-d5 Ethyl Ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,6-Dihydrothieno[3,4-d]isoxazole 5,5-dioxide](/img/structure/B141685.png)

![1H-isoindole-1,3(2H)-dione, 2-(4'-amino[1,1'-biphenyl]-4-yl)-](/img/structure/B141706.png)